

Physical properties of 7-Chloro-2-ethyl-1H-indene

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Compound of Interest

Compound Name: 7-Chloro-2-ethyl-1H-indene

CAS No.: 468756-78-7

Cat. No.: B1365319

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An In-Depth Technical Guide to the Physical Properties of **7-Chloro-2-ethyl-1H-indene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-ethyl-1H-indene is a substituted indene derivative with potential applications in medicinal chemistry and materials science. As with any compound of interest in drug development and chemical research, a thorough understanding of its physical properties is paramount. These properties govern its behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation characteristics. This guide provides a comprehensive overview of the known and predicted physical properties of **7-Chloro-2-ethyl-1H-indene**, alongside established methodologies for their experimental determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers. **7-Chloro-2-ethyl-1H-indene** possesses a bicyclic framework composed of a benzene ring fused to a five-membered cyclopentene ring.^[1] Key substitutions include a chlorine atom at the 7-position of the aromatic ring and an ethyl group at the 2-position of the five-membered ring.^[1] These substitutions are critical in defining the molecule's steric and electronic landscape, which in turn dictates its physical properties.

The primary identifiers for **7-Chloro-2-ethyl-1H-indene** are:

Identifier	Value	Source
CAS Number	468756-78-7	[1][2]
Molecular Formula	C ₁₁ H ₁₁ Cl	[1][2][3]
Molecular Weight	178.66 g/mol	[1][3]
IUPAC Name	7-chloro-2-ethyl-1H-indene	[1]
SMILES	<chem>CCC1=CC2=C(C1)C(=CC=C2)Cl</chem>	[1]
InChIKey	QBWFKUHFFIDVTA-UHFFFAOYSA-N	[1][3]

Summary of Physical Properties

The following table summarizes the available physical property data for **7-Chloro-2-ethyl-1H-indene**. It is important to note that much of the publicly available data for this specific molecule is predicted through computational models. Experimental verification is crucial for any research or development application.

Property	Predicted Value	Experimental Value
Physical State	Likely a solid at 25°C[1]	Not Available
Appearance	Probable crystalline solid[1]	Not Available
Boiling Point	266.9 ± 29.0 °C at 760 mmHg[3]	Not Available
Melting Point	Expected to be higher than non-halogenated analogues[1]	Not Available
Density	1.1 ± 0.1 g/cm ³ [3]	Not Available
Flash Point	98.2 ± 11.4 °C[3]	Not Available
Solubility	Likely soluble in organic solvents (e.g., toluene, dichloromethane); limited water solubility.[1]	Not Available
LogP (Octanol/Water Partition Coefficient)	4.63[3]	Not Available

Expert Insights into the Influence of Structure on Physical Properties

The molecular architecture of **7-Chloro-2-ethyl-1H-indene** provides valuable clues to its physical behavior. The planar, aromatic indene core contributes to intermolecular π - π stacking interactions, which would favor a solid state at room temperature. The presence of the chlorine atom at the 7-position introduces a dipole moment and increases the molecule's polarizability, leading to stronger intermolecular van der Waals forces.[1] This is expected to result in a higher melting and boiling point compared to the parent 2-ethyl-1H-indene.[1]

The ethyl group at the 2-position adds to the molecule's nonpolar character, enhancing its lipophilicity. This is reflected in the high predicted LogP value of 4.63, suggesting a preference for nonpolar environments and consequently, low aqueous solubility.[3] This is a critical consideration in drug development, as it can impact bioavailability.

Experimental Determination of Physical Properties

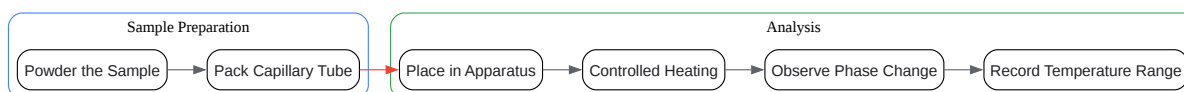
For a compound intended for advanced research or development, experimentally determined data is non-negotiable. Below are standard, robust protocols for characterizing the key physical properties of a novel compound like **7-Chloro-2-ethyl-1H-indene**.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities.

Protocol:

- **Sample Preparation:** A small amount of the crystalline **7-Chloro-2-ethyl-1H-indene** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.



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Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a liquid or a solid that can be melted without decomposition, the boiling point is a key characteristic. Given the predicted high boiling point of **7-Chloro-2-ethyl-1H-indene**, vacuum distillation may be necessary to prevent decomposition.

Protocol (Micro boiling point determination):

- **Sample Preparation:** A few drops of the molten compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Heating:** The test tube is heated in a controlled manner (e.g., in a heating block or oil bath).
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced.
- **Recording:** The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological testing.

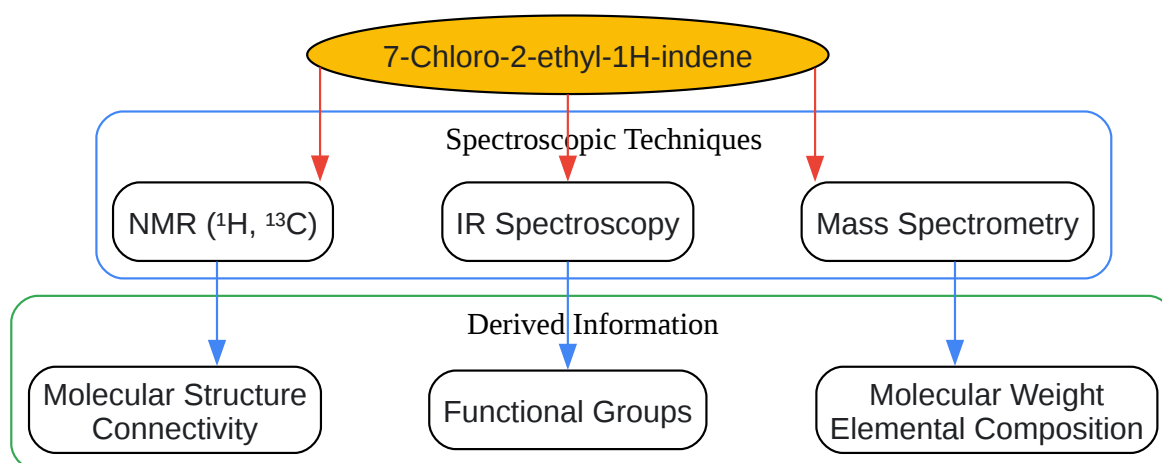
Protocol (Qualitative):

- **Solvent Selection:** A range of solvents of varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
- **Sample Addition:** To a small, known volume of each solvent (e.g., 1 mL), a small, pre-weighed amount of **7-Chloro-2-ethyl-1H-indene** (e.g., 10 mg) is added.
- **Observation:** The mixture is agitated (e.g., by vortexing) and observed for dissolution at a controlled temperature (e.g., 25 °C).
- **Classification:** The solubility is classified (e.g., soluble, partially soluble, insoluble) based on visual inspection. For quantitative analysis, techniques like HPLC can be employed.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are indispensable for confirming the identity and purity of a compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): NMR provides detailed information about the molecular structure, including the number and types of protons and carbon atoms. The chemical shifts, splitting patterns, and integration of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, would provide an unambiguous fingerprint of **7-Chloro-2-ethyl-1H-indene**.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For **7-Chloro-2-ethyl-1H-indene**, characteristic peaks would be expected for C-H stretching and bending (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-Cl stretching.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of **7-Chloro-2-ethyl-1H-indene** would be expected to show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak due to the presence of the chlorine-37 isotope.



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Sources

- [1. 7-Chloro-2-ethyl-1H-indene \(468756-78-7\) for sale \[vulcanchem.com\]](#)
- [2. appchemical.com \[appchemical.com\]](#)
- [3. CAS:468756-78-7 FT-0708480 7-chloro-2-ethyl-1H-indene Product Detail Information \[finetechchem.com\]](#)
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